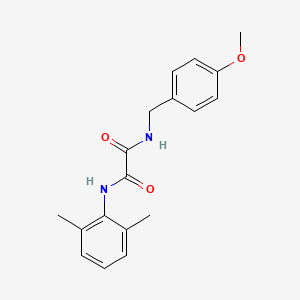

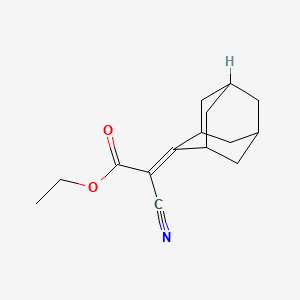

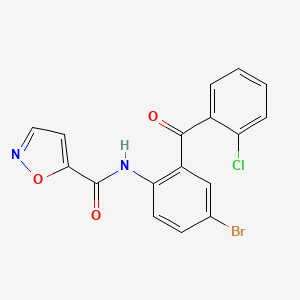

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds, which are derivatives of phenethylamine drugs and share some structural similarities, such as the presence of a methoxybenzyl group and substitutions on the phenyl ring. These compounds are of interest due to their hallucinogenic properties and relevance in the context of novel psychoactive substances (NPS) .

Synthesis Analysis

The synthesis of related compounds involves commercially available precursor materials and follows a common synthetic pathway. For instance, the N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers were prepared from such precursors, and their synthesis was confirmed by various analytical methods . Although the exact synthesis of "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide" has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis. For example, the crystal structure of a related compound was determined, revealing intermolecular hydrogen bonds and confirming the molecular geometry . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide." However, the analytical characterization of similar hallucinogenic substances includes their behavior under electron ionization (EI) conditions during mass spectrometry, which can provide insights into their fragmentation patterns and potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using a variety of methods. Gas chromatography with electron impact mass spectrometry (GC-EI-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), and Fourier transform infrared spectroscopy (FTIR) are among the techniques used to characterize these substances. These methods help determine properties such as molecular mass, exact mass, chemical formula, and fragmentation patterns . The differentiation of isomers and the establishment of retention indices also contribute to the understanding of their physical properties .

Wissenschaftliche Forschungsanwendungen

Light-Switchable Polymer Synthesis and Characterization

A study by Sobolčiak et al. (2013) focused on the synthesis of a novel cationic polymer that can switch from cationic to zwitterionic form upon irradiation with light. This polymer demonstrated the ability to condense and release double-strand DNA and switch antibacterial activity, showing potential applications in gene delivery and antimicrobial surfaces (Sobolčiak et al., 2013).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Martínez-Martínez et al. (1998) explored the synthesis and structural investigation of symmetric and non-symmetric oxamides, revealing intramolecular three-center hydrogen bonding. This study highlights the importance of hydrogen bonding in stabilizing oxamide structures, which could influence the design of new materials and molecules with specific properties (Martínez-Martínez et al., 1998).

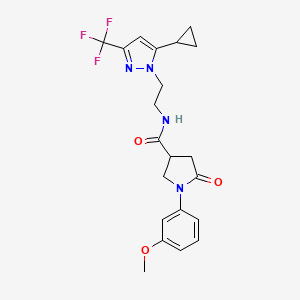

Copper-Catalyzed Coupling Reactions

A 2023 study by Chen et al. showcased the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This method facilitated the creation of internal alkynes under mild conditions, offering a versatile tool for the synthesis of complex organic molecules (Chen et al., 2023).

Hydroxylation of (Hetero)aryl Halides

Research by Xia et al. (2016) developed a catalytic system for the hydroxylation of (hetero)aryl halides under mild conditions, employing Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO). This method yields phenols and hydroxylated heteroarenes efficiently, highlighting its potential in synthesizing hydroxylated aromatic compounds for various applications (Xia et al., 2016).

Eigenschaften

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-5-4-6-13(2)16(12)20-18(22)17(21)19-11-14-7-9-15(23-3)10-8-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCJFWNUIRJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)

![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)